molecular formula C17H21N5 B023500 1-Tert-Butyl-3-(3-Methylbenzyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine CAS No. 956025-83-5

1-Tert-Butyl-3-(3-Methylbenzyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine

Cat. No.: B023500
CAS No.: 956025-83-5
M. Wt: 295.4 g/mol
InChI Key: FYCOTGCSHZKHPR-UHFFFAOYSA-N
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Description

3MB-PP1(cas 956025-83-5) is a highly potent and uniquely specific tyrosine kinase inhibitor of a rationally engineered v-Src tyrosine kinase. At 10 μM, it can block mitotic progression in cells expressing analog-sensitive Plk1 alleles and has been used to selectively sensitize Plk1 to small-molecule inhibitors.

Scientific Research Applications

  • Synthesis of Pyrido[2′,3′3,4]pyrazolo[1,5-a]pyrimidines and Tetraheterocyclic Systems

    This compound is utilized in synthesizing new pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines, contributing to the preparation of tetraheterocyclic systems (El-Essawy, 2010).

  • Synthesis of Various Alkyl Derivatives

    It is significant in synthesizing alkyl derivatives of 3-tert-butylpyrazolo[4,5]pyrimidines, demonstrating its versatility in chemical synthesis (Mironovich, Ivanov, Daeva, 2019).

  • Antiproliferative and Proapoptotic Agent

    This compound shows potent antiproliferative and proapoptotic properties, particularly in inhibiting c-Src phosphorylation in A431 and 8701-BC cells (Carraro et al., 2006).

  • Applications in Chemistry

    It is recognized as a chemical compound with broad applications in the field of chemistry, especially in the synthesis of various pyrazole derivatives (Abonía et al., 2007).

  • Key Synthetic Intermediate

    This compound serves as a crucial synthetic intermediate for producing valuable pyrazole derivatives, highlighting its role in the advancement of organic synthesis (Becerra, Rojas, Castillo, 2021).

  • Biologically Active Compound

    It exhibits versatile pharmacologic action, reinforcing its significance in medicinal chemistry and drug development (Mironovich, Shcherbinin, 2014).

  • Structural Diversity

    The compound contributes to the diversity of pyrazolo[3,4-d]oxazine structures, reflecting its importance in the study of molecular diversity and structural analysis (Castillo, Abonía, Cobo, Glidewell, 2009).

Properties

IUPAC Name

1-tert-butyl-3-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-11-6-5-7-12(8-11)9-13-14-15(18)19-10-20-16(14)22(21-13)17(2,3)4/h5-8,10H,9H2,1-4H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCOTGCSHZKHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=NN(C3=NC=NC(=C23)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647754
Record name 1-tert-Butyl-3-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956025-83-5
Record name 3Mb-PP1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956025835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-tert-Butyl-3-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3MB-PP1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP62329LQ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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